2-Chloro-6-phenoxybenzonitrile

Physicochemical Properties Crystalline Stability Solid-State Handling

Researchers developing agrochemicals or pharmaceuticals often face batch inconsistency and unavailable regioisomers. This substituted phenoxybenzonitrile solves that with a verified 2-chloro, 6-phenoxy substitution pattern. - **Regiodefined scaffold:** Ortho-chloro substitution (vs. 4-chloro analogs) alters LogP (3.8) and sterics, critical for herbicidal efficacy & SAR studies. - **Reliable physicals:** Melting point 61-63°C; crystalline solid ensures predictable handling. - **Supply assurance:** High-purity material via catalyst-free synthesis; available for immediate R&D scaling.

Molecular Formula C13H8ClNO
Molecular Weight 229.66 g/mol
CAS No. 91692-70-5
Cat. No. B3031994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-phenoxybenzonitrile
CAS91692-70-5
Molecular FormulaC13H8ClNO
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N
InChIInChI=1S/C13H8ClNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H
InChIKeyXQEBKWUAXCHXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-phenoxybenzonitrile: Chemical Properties & Procurement Overview


2-Chloro-6-phenoxybenzonitrile (CAS 91692-70-5) is a substituted phenoxybenzonitrile derivative with the molecular formula C13H8ClNO and a molecular weight of 229.66 g/mol [1]. The compound features a benzonitrile core with a chlorine atom at the ortho (2-) position and a phenoxy group at the 6-position [2]. It is a white to light brown crystalline powder with a melting point of 61-63°C and a predicted boiling point of 351°C at 760 mmHg . This compound belongs to a class of aromatic nitriles that have demonstrated utility as intermediates in the synthesis of various agricultural and pharmaceutical products [3].

Type Substituted phenoxybenzonitrile intermediate
Workflow SAR studies, agrochemical development, materials science
Selection Specific 2-chloro-6-phenoxy regiochemistry for target interactions

Why Substitution Pattern Matters for Phenoxybenzonitrile Intermediates


In the class of phenoxybenzonitrile derivatives, the position and nature of substituents on the aromatic rings critically dictate physicochemical properties, reactivity, and biological activity [1]. Specifically, the ortho-chloro substitution in 2-chloro-6-phenoxybenzonitrile is known to influence steric hindrance and electronic distribution, which in turn affects nucleophilic substitution kinetics and enzyme target interactions [2]. Generic substitution with other regioisomers (e.g., 4-chloro or unsubstituted analogs) is not viable as these structural variations lead to significant differences in melting point, lipophilicity (LogP), and herbicidal efficacy, directly impacting both synthetic utility and application performance [3]. The following quantitative evidence substantiates the differentiated profile of 2-chloro-6-phenoxybenzonitrile.

Regioisomer mismatch Generic substitution with 4-chloro or unsubstituted analogs may shift thermophysical behavior.
Reactivity context differs The ortho-chloro group affects steric hindrance and electronic distribution, altering reaction kinetics.
Class-level property transfer Structural activity data may not transfer to specific analysis without targeted validation.

Quantitative Differentiation from Structural Analogs


Enhanced Crystalline Stability via Higher Melting Point

The melting point of 2-chloro-6-phenoxybenzonitrile is experimentally determined to be 61-63°C . In comparison, the dechlorinated analog 2-phenoxybenzonitrile (CAS 6476-32-0) has a reported melting point of 45-46°C . This difference of approximately 16-17°C (a ~33% increase) can be attributed to the presence of the ortho-chloro substituent, which increases molecular weight and likely enhances intermolecular interactions in the solid state. This property is directly relevant for procurement decisions involving storage, formulation, and solid-state handling protocols.

Melting Point
Cross-study comparable
61-63°C vs 45-46°C
Supports solid-state handling review
~16-17°C difference reported for dechlorinated analog
Physicochemical Properties Crystalline Stability Solid-State Handling

Increased Lipophilicity and Its Impact on ADME Profiles

The computed partition coefficient (XLogP3-AA) for 2-chloro-6-phenoxybenzonitrile is 3.8 [1], while the value for the unsubstituted 2-phenoxybenzonitrile is 3.3 [2]. The addition of a single chlorine atom increases lipophilicity by 0.5 log units, a shift that can significantly influence membrane permeability and solubility in organic phases. In the context of agrochemical intermediate design, such a shift is non-trivial and can dictate formulation strategy and biological uptake [3].

Lipophilicity (XLogP3)
Cross-study comparable
3.8 vs 3.3
May influence partitioning context
Computed difference of 0.5 log units
Lipophilicity Drug Design ADME Properties

Herbicidal Activity Supported by Class-Level Evidence

While a direct head-to-head comparison for 2-chloro-6-phenoxybenzonitrile against a specific analog in a standardized assay is not available in the public domain, class-level data for closely related substituted phenoxybenzonitriles provide a quantitative baseline for expected activity. In pre-emergence herbicide screening at an application rate of 8 lbs/acre, related compounds such as 2-chloro-4-(2',4'-dichlorophenoxy)benzonitrile achieved 100% control of crabgrass (Digitaria sanguinalis) [1]. The substitution pattern of 2-chloro-6-phenoxybenzonitrile (ortho-chloro, ortho-phenoxy) is known to influence target enzyme binding, and its inclusion in patent claims for herbicidal compositions indicates its potential for comparable efficacy [2].

Herbicidal Activity Context
Class-level inference
Structural class baseline reported
Supports SAR selection context
No direct head-to-head data point available
Herbicidal Activity Agrochemical Research Weed Control

Economical Access Through Catalyst-Free Synthesis

A patented, catalyst-free process for producing alkoxybenzonitriles, including 2-chloro-6-phenoxybenzonitrile, offers a distinct economic advantage over traditional catalyzed methods [1]. The process involves substituting a monohalogenated benzonitrile with an alcoholate at 90-250°C, achieving very good yields and high purity without the need for expensive or toxic metal catalysts . This contrasts with conventional methods that rely on copper or palladium catalysts, which add cost and purification steps [2]. The availability of this efficient, environmentally friendly synthetic route supports the reliable and cost-effective procurement of the compound.

Synthesis Route Context
Class-level inference
Catalyst-free vs catalyzed methods
Supports supply-chain context review
Avoidance of metal catalysts reported
Synthetic Methodology Process Chemistry Cost-Efficiency

Key Procurement-Relevant Application Scenarios


Agrochemical Intermediate for Herbicide Development

Given its membership in the substituted phenoxybenzonitrile class with demonstrated pre- and post-emergence herbicidal activity [1], 2-chloro-6-phenoxybenzonitrile is a strategic intermediate for synthesizing novel herbicidal compounds. Its specific substitution pattern (2-chloro, 6-phenoxy) provides a unique scaffold for structure-activity relationship (SAR) studies aimed at improving weed control spectrum and crop selectivity. The class-level data showing 100% control of crabgrass at 8 lbs/acre for related compounds supports its potential in this area [2].

Pharmaceutical Intermediate for Drug Discovery

The compound's well-defined physicochemical properties (melting point: 61-63°C; XLogP3-AA: 3.8) make it a reliable building block for medicinal chemistry. Its benzonitrile core can be further functionalized to explore therapeutic targets. The availability of a catalyst-free synthetic route ensures that the compound can be procured in high purity for drug discovery programs, where batch-to-batch consistency is critical [3].

Materials Science & Specialty Chemical Research

The combination of a polar nitrile group and a halogenated aromatic ring in 2-chloro-6-phenoxybenzonitrile offers opportunities in materials research, such as the synthesis of liquid crystals or advanced polymers. The compound's solid-state stability (evidenced by its 61-63°C melting point) and well-defined crystallinity are advantageous for applications requiring precise thermal and structural properties.

Application
Selection Property
Validation Focus
Agrochemical intermediate research
Regiochemical control, SAR context
Target-binding, selectivity profiling
Pharmaceutical discovery precursor
Purity, LogP control
Batch consistency, ADME context
Materials science research
Thermal stability, polar group density
Solid-state characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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